molecular formula C9H10O4 B15165305 Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate CAS No. 194657-06-2

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate

Cat. No.: B15165305
CAS No.: 194657-06-2
M. Wt: 182.17 g/mol
InChI Key: NHXXVKYIKGRFKW-UHFFFAOYSA-N
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Description

Methyl 6,7-dioxabicyclo[322]nona-2,8-diene-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a dioxabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a diester in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in the desired therapeutic or chemical effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,7-dioxabicyclo[3.2.2]nona-3,8-diene-3-carboxylate
  • Methyl 6,7-dioxabicyclo[3.2.2]nona-3,8-diene-8-carboxylate

Uniqueness

Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

194657-06-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-11-9(10)6-4-7-2-3-8(5-6)13-12-7/h2-4,7-8H,5H2,1H3

InChI Key

NHXXVKYIKGRFKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2C=CC(C1)OO2

Origin of Product

United States

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